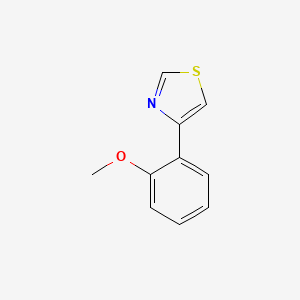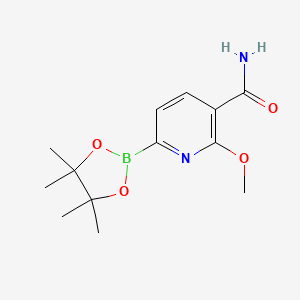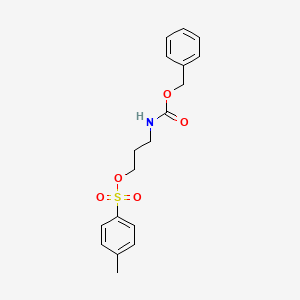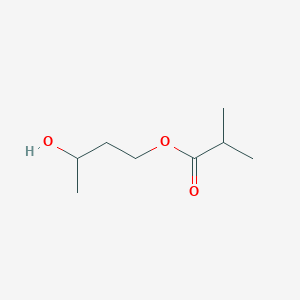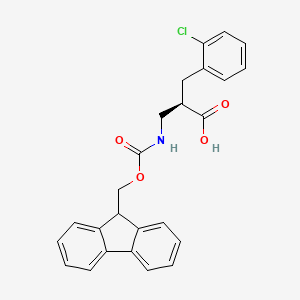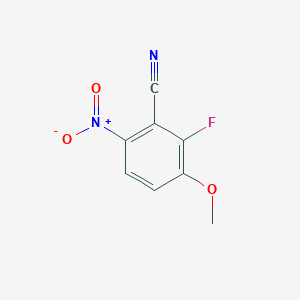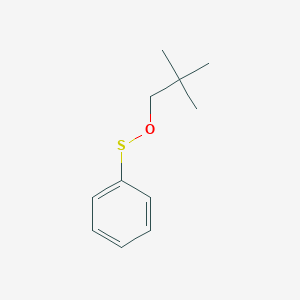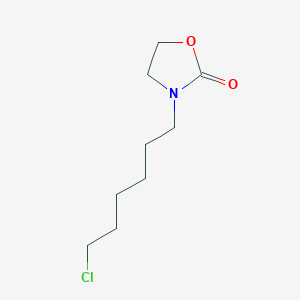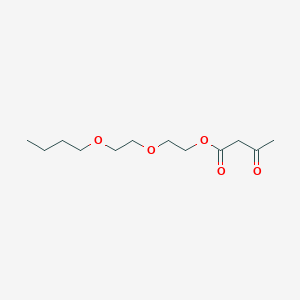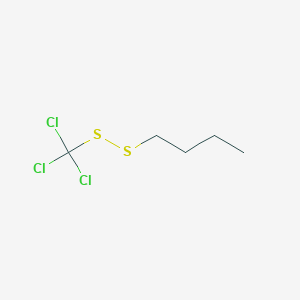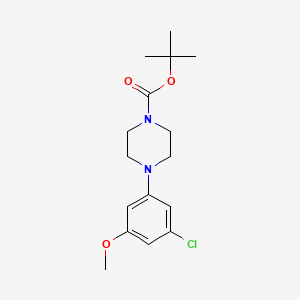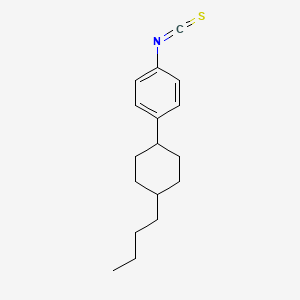
1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(trans-4-butylcyclohexyl)-4-isothiocyanato-: is an organic compound that features a benzene ring substituted with a trans-4-butylcyclohexyl group and an isothiocyanato group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(trans-4-butylcyclohexyl)-4-isothiocyanato- typically involves the following steps:
Formation of the trans-4-butylcyclohexyl group: This can be achieved through the hydrogenation of 4-butylcyclohexene.
Attachment to the benzene ring: The trans-4-butylcyclohexyl group is then attached to the benzene ring via a Friedel-Crafts alkylation reaction.
Introduction of the isothiocyanato group:
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the isothiocyanato group, converting it to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(trans-4-butylcyclohexyl)-4-isothiocyanato- involves its interaction with various molecular targets. The isothiocyanato group is known to react with nucleophiles, such as amino groups in proteins, leading to the formation of thiourea derivatives. This can result in the inhibition of enzyme activity or the disruption of protein function, which underlies its potential biological effects.
Comparison with Similar Compounds
- Benzene, 1-(trans-4-butylcyclohexyl)-4-bromo-
- Benzene, 1-(trans-4-butylcyclohexyl)-4-nitro-
Comparison:
- Benzene, 1-(trans-4-butylcyclohexyl)-4-isothiocyanato- is unique due to the presence of the isothiocyanato group, which imparts distinct reactivity and potential biological activity compared to the bromo and nitro derivatives.
- The isothiocyanato group allows for specific interactions with nucleophiles, making it a valuable compound for studying protein interactions and enzyme inhibition.
This detailed article provides a comprehensive overview of Benzene, 1-(trans-4-butylcyclohexyl)-4-isothiocyanato-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H23NS |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-(4-butylcyclohexyl)-4-isothiocyanatobenzene |
InChI |
InChI=1S/C17H23NS/c1-2-3-4-14-5-7-15(8-6-14)16-9-11-17(12-10-16)18-13-19/h9-12,14-15H,2-8H2,1H3 |
InChI Key |
DKECCKUGGFAMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



